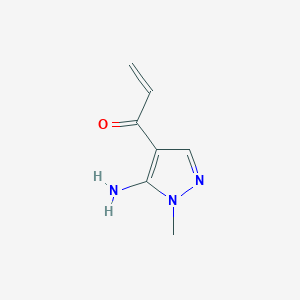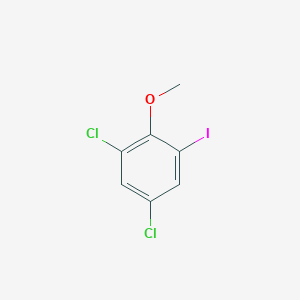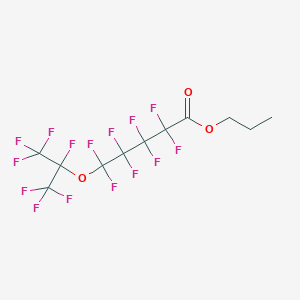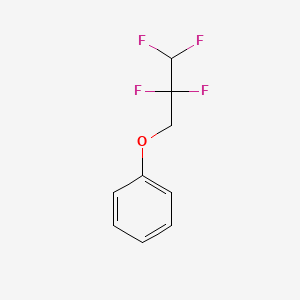
1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene is an organic compound that belongs to the class of phenylpropanes. This compound is characterized by the presence of a vinyl group attached to a benzene ring, which is further substituted with a methoxyethoxyethoxy group. The compound’s unique structure makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene typically involves the reaction of 4-vinylbenzyl chloride with 2-(2-methoxyethoxy)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethylbenzene derivatives.
Substitution: The methoxyethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of 4-vinylbenzaldehyde or 4-vinylbenzoic acid.
Reduction: Formation of 1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-ethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used as a precursor in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene involves its interaction with specific molecular targets and pathways. The vinyl group allows the compound to undergo polymerization reactions, forming long chains that can interact with various biological molecules. The methoxyethoxyethoxy group enhances the compound’s solubility and stability, allowing it to effectively penetrate biological membranes and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyethoxy)ethanamine: Similar in structure but contains an amine group instead of a vinyl group.
2-Propanol, 1-(2-methoxy-1-methylethoxy)-: Contains a propanol group instead of a benzene ring.
Diethylene glycol ethyl methyl ether: Contains a glycol ether group but lacks the vinyl and benzene components.
Uniqueness
1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene is unique due to its combination of a vinyl group and a methoxyethoxyethoxy group attached to a benzene ring. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in various fields.
Propriétés
Formule moléculaire |
C14H20O3 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
1-ethenyl-4-[2-(2-methoxyethoxy)ethoxymethyl]benzene |
InChI |
InChI=1S/C14H20O3/c1-3-13-4-6-14(7-5-13)12-17-11-10-16-9-8-15-2/h3-7H,1,8-12H2,2H3 |
Clé InChI |
QVMQIHFVQHXVAT-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCC1=CC=C(C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine](/img/structure/B12089682.png)
![[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12089693.png)
![3-Chloro-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12089707.png)



![N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12089724.png)

![(NE)-N-[(3-fluoropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B12089735.png)





